molecular formula C11H11ClN4O B14176175 2-Amino-5-{[(4-chloropyrimidin-2-yl)amino]methyl}phenol CAS No. 920512-17-0

2-Amino-5-{[(4-chloropyrimidin-2-yl)amino]methyl}phenol

Cat. No.: B14176175
CAS No.: 920512-17-0
M. Wt: 250.68 g/mol
InChI Key: FGVNNWVKPMMNJC-UHFFFAOYSA-N
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Description

2-Amino-5-{[(4-chloropyrimidin-2-yl)amino]methyl}phenol is a complex organic compound that features both amino and phenol functional groups, along with a chloropyrimidine moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-{[(4-chloropyrimidin-2-yl)amino]methyl}phenol typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Chloropyrimidine Moiety: This can be achieved by reacting 2-aminopyrimidine with chlorinating agents such as phosphorus oxychloride.

    Aminomethylation: The chloropyrimidine derivative is then subjected to aminomethylation using formaldehyde and an amine source.

    Coupling with Phenol: The final step involves coupling the aminomethylated chloropyrimidine with a phenol derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-{[(4-chloropyrimidin-2-yl)amino]methyl}phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloropyrimidine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

2-Amino-5-{[(4-chloropyrimidin-2-yl)amino]methyl}phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-5-{[(4-chloropyrimidin-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The exact pathways depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-chloropyrimidine: Shares the chloropyrimidine moiety but lacks the aminomethylphenol group.

    5-Amino-2-chloropyrimidine: Similar structure but different substitution pattern.

    2-Amino-5-chloropyrimidine: Lacks the aminomethylphenol group.

Uniqueness

2-Amino-5-{[(4-chloropyrimidin-2-yl)amino]methyl}phenol is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.

Properties

CAS No.

920512-17-0

Molecular Formula

C11H11ClN4O

Molecular Weight

250.68 g/mol

IUPAC Name

2-amino-5-[[(4-chloropyrimidin-2-yl)amino]methyl]phenol

InChI

InChI=1S/C11H11ClN4O/c12-10-3-4-14-11(16-10)15-6-7-1-2-8(13)9(17)5-7/h1-5,17H,6,13H2,(H,14,15,16)

InChI Key

FGVNNWVKPMMNJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CNC2=NC=CC(=N2)Cl)O)N

Origin of Product

United States

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